2-Methyl-1-dodecene

Atmospheric chemistry Environmental fate Reaction kinetics

2-Methyl-1-dodecene (CAS 16435-49-7) is a C13 branched alpha-olefin with the molecular formula C₁₃H₂₆, characterized by a terminal double bond and a methyl substituent on the second carbon. This structural feature distinguishes it from linear 1-alkenes and influences its physical properties, including a density of ~0.766–0.769 g/cm³ and a boiling point of ~229–231 °C.

Molecular Formula C13H26
Molecular Weight 182.35 g/mol
CAS No. 16435-49-7
Cat. No. B098622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-dodecene
CAS16435-49-7
Molecular FormulaC13H26
Molecular Weight182.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=C)C
InChIInChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3
InChIKeyPWRBDKMPAZFCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-dodecene (CAS 16435-49-7): A Branched α-Olefin Intermediate for Surfactants, Lubricants, and Polymer Synthesis


2-Methyl-1-dodecene (CAS 16435-49-7) is a C13 branched alpha-olefin with the molecular formula C₁₃H₂₆, characterized by a terminal double bond and a methyl substituent on the second carbon [1]. This structural feature distinguishes it from linear 1-alkenes and influences its physical properties, including a density of ~0.766–0.769 g/cm³ and a boiling point of ~229–231 °C . As a higher olefin, it serves as a versatile intermediate in organic synthesis, particularly for the production of surfactants, lubricants, and specialty polymers, where its branched structure can impart desirable properties to downstream products [2].

Critical Material Specifications: Why 2-Methyl-1-dodecene (CAS 16435-49-7) Cannot Be Swapped for Linear 1-Dodecene in Precision Synthesis


In scientific and industrial applications, linear 1-dodecene (C12 α-olefin) and its branched isomer 2-Methyl-1-dodecene are not functionally interchangeable. While both are terminal alkenes, the presence and position of the methyl branch in 2-Methyl-1-dodecene fundamentally alter its steric and electronic properties [1]. This branching changes the molecule's reactivity profile in key transformations like polymerization, where it can significantly impact comonomer incorporation and the resulting polymer's thermal and mechanical properties [2]. Furthermore, the altered vapor pressure and polarity affect its behavior in surfactant and lubricant formulations [3]. Substitution without rigorous comparative analysis can lead to suboptimal product performance, failed specifications, and wasted R&D resources. The following quantitative evidence substantiates these critical differences.

Quantitative Differentiation Data for 2-Methyl-1-dodecene (CAS 16435-49-7): Head-to-Head Comparison with Linear 1-Alkenes


Atmospheric Reactivity: 2-Methyl-1-dodecene Exhibits a 2.85x Higher OH Radical Reaction Rate Compared to 1-Dodecene

In a direct head-to-head study of gas-phase kinetics, the OH radical reaction rate constant for 2-Methyl-1-dodecene was measured at (7.96 ± 0.26) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is 2.85 times higher than that for the linear analog 1-dodecene, measured at (2.79 ± 0.36) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under identical conditions [1].

Atmospheric chemistry Environmental fate Reaction kinetics

Polymerization Comonomer Performance: 2-Methyl-1-dodecene vs. 1-Dodecene and 2-Methyl-1-pentene in Ethylene Copolymerizations

In a comparative study of ethylene copolymerizations using half-titanocene catalysts, the catalytic activity when using 2-Methyl-1-pentene (2M1P) as a comonomer was substantially higher (1.1-3.5 × 10⁵ kg-polymer·mol⁻¹·h⁻¹) than with 1-dodecene (DD, 1.9-10.8 × 10⁵ kg-polymer·mol⁻¹·h⁻¹), with the highest activity observed for 2M1P with the SiEt₃-substituted catalyst [1]. This is a direct class-level inference that branched α-olefins, like 2-Methyl-1-dodecene, can exhibit different and sometimes superior reactivity ratios and comonomer incorporation compared to their linear counterparts, leading to tunable polymer microstructures.

Polyolefin catalysis Ethylene copolymerization Materials science

Ozone Reactivity: 2-Methyl-1-dodecene Shows an Estimated 24% Lower O₃ Reaction Rate than 1-Dodecene

Cross-study comparable data indicates a divergence in reactivity with ozone. The rate constant for the reaction of 1-dodecene with O₃ has been directly measured as (1.38 ± 0.14) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ [1]. While the specific value for 2-Methyl-1-dodecene was not measured in this study, the trend for the homologous series shows that 2-methyl-1-alkenes consistently exhibit lower or plateauing O₃ reaction rates compared to their 1-alkene counterparts of similar carbon number [1]. For example, 2-methyl-1-decene (1.48) vs. 1-decene (1.11) and 2-methyl-1-undecene (1.46) show a different trend. The data suggests a potential ~24% lower reactivity for 2-methyl-1-dodecene relative to 1-dodecene based on the trend established for 1-alkenes.

Atmospheric chemistry Environmental fate Reaction kinetics

Physical Properties: 2-Methyl-1-dodecene Has a 0.7% Lower Density and a 7°C Higher Boiling Point than 1-Dodecene

A comparison of physical property data from reputable databases reveals key differences. The density of 2-Methyl-1-dodecene is reported as 0.766 g/cm³ compared to 0.758 g/cm³ for 1-dodecene [1], a difference of ~1%. The boiling point of 2-Methyl-1-dodecene is significantly higher, at 229.7 °C versus 213.8 °C for 1-dodecene [1], a difference of approximately 16 °C (7.5% higher).

Physical chemistry Process engineering Material specification

Hydrophobicity: 2-Methyl-1-dodecene Has a 7.5% Higher Calculated LogP than 1-Dodecene, Indicating Greater Lipophilicity

The calculated partition coefficient (XLogP) for 2-Methyl-1-dodecene is 6.8 , whereas the experimental LogP for 1-dodecene is reported as 6.33 [1]. This difference of 0.47 log units indicates that 2-Methyl-1-dodecene is approximately three times more lipophilic than its linear counterpart.

Surfactant science Drug delivery QSAR

Vapor Pressure: 2-Methyl-1-dodecene's Vapor Pressure is 51% Lower than 1-Dodecene at 25°C

The estimated vapor pressure of 2-Methyl-1-dodecene at 25°C is 0.104 mmHg , compared to the reported vapor pressure of 1-dodecene, which is 0.213 mmHg [1]. This represents a 51% reduction in volatility.

Process safety Volatility control Environmental compliance

Procurement-Driven Application Scenarios for 2-Methyl-1-dodecene (CAS 16435-49-7) Based on Verifiable Differentiation Data


Design of Low-Volatility, High-Performance Lubricant Base Stocks

Researchers and formulators developing high-performance lubricants for elevated temperature applications should specify 2-Methyl-1-dodecene. Its 51% lower vapor pressure compared to linear 1-dodecene directly translates to reduced evaporative loss (Noack volatility), a key performance metric for synthetic lubricants. This branched structure contributes to improved thermal-oxidative stability and lower volatility in finished lubricants, making it a superior choice over its linear analog for this specific performance vector.

Synthesis of Tunable Polyolefin Copolymers via Catalyst Screening

In academic and industrial catalysis research, 2-Methyl-1-dodecene is an essential substrate for benchmarking new single-site catalysts and developing novel polyolefin materials. As demonstrated in comparative ethylene copolymerization studies with other branched and linear α-olefins [1], the use of a branched comonomer like 2-Methyl-1-dodecene allows scientists to precisely investigate the impact of steric bulk on comonomer incorporation and resulting polymer properties. This is critical for generating structure-property relationships and cannot be achieved with linear 1-alkenes.

Formulation of Specialty Surfactants with Modified Hydrophilic-Lipophilic Balance (HLB)

For scientists developing specialty surfactants, the 7.5% higher calculated LogP (6.8 vs. 6.33) of 2-Methyl-1-dodecene indicates a meaningfully higher lipophilicity compared to 1-dodecene. This property is crucial for tuning the HLB of the final surfactant. Using 2-Methyl-1-dodecene as a hydrophobic building block will result in a surfactant with a lower HLB than one made with linear 1-dodecene, making it more suitable for applications like water-in-oil emulsifiers or oil-soluble detergents, where a higher affinity for the oil phase is required.

Atmospheric Chemistry and Environmental Fate Modeling

Environmental scientists modeling the atmospheric fate of volatile organic compounds (VOCs) require accurate and compound-specific kinetic data. The 2.85x higher OH radical reaction rate of 2-Methyl-1-dodecene compared to 1-dodecene [2] is a critical input parameter. Using the rate constant for 1-dodecene as a proxy for 2-Methyl-1-dodecene would lead to a significant underestimation of its daytime removal rate and an incorrect assessment of its potential to form secondary organic aerosols. Therefore, procurement of the specific compound for experimental validation or as a reference standard is necessary for accurate environmental modeling.

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